trans,trans-Farnesyl bromide
CAS No.: 28290-41-7
Cat. No.: VC20743611
Molecular Formula: C15H25Br
Molecular Weight: 285.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28290-41-7 |
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Molecular Formula | C15H25Br |
Molecular Weight | 285.26 g/mol |
IUPAC Name | (2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
Standard InChI | InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
Standard InChI Key | FOFMBFMTJFSEEY-YFVJMOTDSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCBr)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCBr)C)C)C |
trans,trans-Farnesyl bromide is a chemical compound that belongs to the class of organic compounds known as terpenes. It is characterized by its unique structure, which includes a farnesyl group and a bromine atom. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications.
Synthesis of trans,trans-Farnesyl Bromide
The synthesis of trans,trans-Farnesyl bromide can be achieved through several methods, including halogenation of farnesol or farnesene. Below is a commonly used synthetic route:
Halogenation of Farnesol
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Starting Material: Farnesol (C15H24O)
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Reagents: Bromine (Br2) or phosphorus tribromide (PBr3)
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Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
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Yield: The yield can vary based on reaction conditions but typically ranges from 60% to 85%.
Reaction Mechanism
The mechanism involves the electrophilic addition of bromine to the double bond in farnesol, leading to the formation of trans,trans-Farnesyl bromide.
Biological Activity
Research has indicated that trans,trans-Farnesyl bromide exhibits various biological activities:
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Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.
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Anticancer Potential: Preliminary research suggests that trans,trans-Farnesyl bromide may inhibit the proliferation of cancer cells in vitro.
Use in Organic Synthesis
Trans,trans-Farnesyl bromide serves as an important intermediate in organic synthesis:
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Building Block for Terpenoids: It is utilized in the synthesis of various terpenoid compounds.
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Functionalization Reactions: The bromine atom allows for further functionalization reactions, making it a versatile reagent in synthetic chemistry.
Safety Precautions
When handling trans,trans-Farnesyl bromide, it is essential to follow standard laboratory safety protocols:
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Use personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or under a fume hood.
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Store the compound in a cool, dry place away from light.
Toxicity Information
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